N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a unique combination of indole, pyrrole, and thieno[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-aminothieno[2,3-b]pyridine derivatives with 2,5-dimethoxytetrahydrofuran to form the pyrrole-thieno[2,3-b]pyridine core . This intermediate is then reacted with 5-methoxyindole-3-carboxaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole and pyrrole moieties may facilitate binding to biological macromolecules, while the thieno[2,3-b]pyridine core could play a role in modulating electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
N’-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its combination of indole, pyrrole, and thieno[2,3-b]pyridine moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c1-14-10-15(2)27-24-20(14)21(29-8-4-5-9-29)22(32-24)23(30)28-26-13-16-12-25-19-7-6-17(31-3)11-18(16)19/h4-13,25H,1-3H3,(H,28,30)/b26-13+ |
InChI Key |
QGHFWIAVFIYPGU-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CNC4=C3C=C(C=C4)OC)N5C=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CNC4=C3C=C(C=C4)OC)N5C=CC=C5)C |
Origin of Product |
United States |
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